2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid
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Overview
Description
2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid typically involves the condensation of ortho-phenylenediamine with formic acid or its equivalents, followed by iodination and subsequent reaction with diacetic acid derivatives . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as sodium metabisulphite under mild conditions .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives, including 2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid, involve large-scale synthesis using continuous flow reactors. These methods ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The iodo group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the iodo position .
Scientific Research Applications
2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects . The iodo group plays a crucial role in enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: An integral part of the structure of vitamin B12 and has various pharmacological activities.
2-Substituted benzimidazoles: Display a wide range of biological activities, including antiviral and antiparasitic effects.
Uniqueness
2,2’-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid is unique due to the presence of the iodo group and the diacetic acid moiety, which confer distinct chemical and biological properties.
Properties
CAS No. |
89218-96-2 |
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Molecular Formula |
C12H12IN3O4 |
Molecular Weight |
389.15 g/mol |
IUPAC Name |
2-[carboxymethyl-[(6-iodo-1H-benzimidazol-2-yl)methyl]amino]acetic acid |
InChI |
InChI=1S/C12H12IN3O4/c13-7-1-2-8-9(3-7)15-10(14-8)4-16(5-11(17)18)6-12(19)20/h1-3H,4-6H2,(H,14,15)(H,17,18)(H,19,20) |
InChI Key |
HCTPAJMYRAEWFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1I)NC(=N2)CN(CC(=O)O)CC(=O)O |
Origin of Product |
United States |
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